molecular formula C15H10ClFN2OS B2490572 2-chloro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 868371-01-1

2-chloro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2490572
CAS No.: 868371-01-1
M. Wt: 320.77
InChI Key: XBKDLWQSNZMNNC-SDXDJHTJSA-N
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Description

2-chloro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a useful research compound. Its molecular formula is C15H10ClFN2OS and its molecular weight is 320.77. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Synthetic Approaches : A variety of benzothiazole derivatives, including those related to the mentioned compound, have been synthesized for their potential biological activities. For instance, novel synthesis methods have been developed for (4-oxothiazolidine-2-ylidene)benzamide derivatives, showcasing the versatility of benzothiazole compounds in creating pharmacologically active agents (Hossaini et al., 2017).

Biological Activities

Antitumor Activities : Benzothiazole derivatives have demonstrated promising antitumor properties. Specifically, certain derivatives have shown potent activity against tumorigenic cell lines, highlighting the potential of these compounds in cancer research (Yoshida et al., 2005).

Antimicrobial Properties : These compounds have also been evaluated for their antimicrobial activities. Research indicates that benzothiazole derivatives can exhibit significant antimicrobial effects, which could be beneficial in developing new antimicrobial agents (Jagtap et al., 2010).

Photophysical Properties

Fluorescence Studies : Benzothiazole compounds, due to their structural properties, have been explored for their photophysical applications, including as fluorescent sensors for metal ions. These studies highlight the potential use of benzothiazole derivatives in sensor technology and imaging applications (Suman et al., 2019).

Chemical Stability and Reactivity

Metabolic Stability Investigations : Research into the metabolic stability of benzothiazole derivatives has led to the discovery of compounds with improved stability profiles, which is crucial for pharmaceutical development. These studies provide insights into how structural modifications can influence the metabolic fate of these compounds, impacting their therapeutic potential and safety (Stec et al., 2011).

Safety and Hazards

Saflufenacil is labeled with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the hazard statement H410, indicating that it is very toxic to aquatic life with long-lasting effects . Precautionary statements include P273, P391, and P501, advising to avoid release to the environment, collect spillage, and dispose of contents/container in accordance with local regulations .

Future Directions

Saflufenacil is currently registered for use in the United States, where the Environmental Protection Agency (EPA) is responsible for regulating pesticides . Its future use and development will likely continue to be influenced by regulatory decisions, environmental impact studies, and the ongoing need for effective herbicides in agriculture .

Properties

IUPAC Name

2-chloro-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2OS/c1-19-13-11(17)7-4-8-12(13)21-15(19)18-14(20)9-5-2-3-6-10(9)16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKDLWQSNZMNNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.